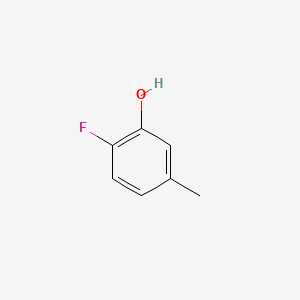

2-Fluoro-5-methylphenol

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-fluoro-5-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO/c1-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEHPMVZYZDQLDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10213205 | |

| Record name | Phenol, 2-fluoro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10213205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63762-79-8 | |

| Record name | Phenol, 2-fluoro-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063762798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-fluoro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10213205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-FLUORO-5-METHYLPHENOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Properties of 2-Fluoro-5-methylphenol (CAS 63762-79-8)

Introduction

This compound, also known as 6-Fluoro-m-cresol, is a fluorinated aromatic compound with the CAS number 63762-79-8. Its chemical structure consists of a phenol ring substituted with a fluorine atom and a methyl group. This substitution pattern imparts specific physicochemical properties that are of interest in various fields, particularly in organic synthesis and drug discovery. Fluorine-containing molecules are of significant importance in the pharmaceutical industry due to their potential to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This document provides a comprehensive overview of the core physical properties of this compound, presents available data in a structured format, and outlines the general experimental workflows for their determination.

Chemical Identity

| Identifier | Value |

| CAS Number | 63762-79-8[1] |

| Molecular Formula | C7H7FO[1][2][3] |

| Molecular Weight | 126.13 g/mol [1][2] |

| Synonyms | 6-Fluoro-m-cresol, 5-Methyl-2-fluorophenol[3][4] |

| InChI Key | XEHPMVZYZDQLDN-UHFFFAOYSA-N |

| SMILES | Cc1ccc(F)c(O)c1 |

Physical Properties

The physical characteristics of this compound are critical for its handling, storage, and application in experimental settings. The following table summarizes the key physical properties reported for this compound.

| Property | Value | Conditions |

| Melting Point | 32 °C[1][2][5][6] | |

| Boiling Point | 173 °C[1][5] | (lit.) |

| 72 °C[2] | at 28 mmHg | |

| Density | 1.155 g/mL[1][2] | at 25 °C (lit.) |

| Refractive Index | 1.511[1] | at 20°C (n20/D) |

| 1.5105[2] | ||

| Flash Point | 67 °C (152.6 °F)[1] | closed cup |

| pKa | 8.82 ± 0.10 | Predicted |

| Physical Form | Liquid[1] | at 20°C |

| Appearance | Clear yellow liquid[4] |

Experimental Protocols

While specific experimental protocols for the determination of the physical properties of this compound are not detailed in the provided search results, the following outlines the standard methodologies that are typically employed for such characterizations.

General Workflow for Physical Property Determination

Caption: A diagram illustrating the standard experimental workflows for determining key physical properties of a chemical compound.

Safety Information

This compound is classified as a hazardous substance. It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), such as eye shields and gloves, should be used when handling this compound. It is also a combustible liquid. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.[3][7]

References

- 1. 63762-79-8 this compound AKSci J94993 [aksci.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. capotchem.cn [capotchem.cn]

- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound CAS#: 63762-79-8 [m.chemicalbook.com]

- 6. molbase.com [molbase.com]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 6-Fluoro-m-cresol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of 6-Fluoro-m-cresol (also known as 2-Fluoro-5-methylphenol), a fluorinated aromatic organic compound. Due to the limited availability of direct experimental data, this document combines reported values with established predictive models and general experimental protocols. The guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating key data on its physical and chemical properties, alongside methodologies for their determination.

Introduction

6-Fluoro-m-cresol is a halogenated derivative of m-cresol. The introduction of a fluorine atom to the aromatic ring can significantly alter the physicochemical properties of the parent molecule, including its acidity, lipophilicity, and metabolic stability. Such modifications are of great interest in medicinal chemistry and drug design, as they can influence a compound's pharmacokinetic and pharmacodynamic profile. This guide summarizes the known and predicted physicochemical properties of 6-Fluoro-m-cresol and provides standardized experimental protocols for their verification.

Physicochemical Properties

The physicochemical properties of 6-Fluoro-m-cresol are summarized in the tables below. It is important to note that while some experimental data is available, other values are predicted based on computational models.

General and Physical Properties

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | 6-Fluoro-m-cresol | - |

| CAS Number | 63762-79-8 | - |

| Molecular Formula | C₇H₇FO | - |

| Molecular Weight | 126.13 g/mol | - |

| Appearance | Clear, colorless liquid | [1] |

| Melting Point | 32 °C | [1][2] |

| Boiling Point | 173 °C (lit.) | [3] |

| Density | 1.155 g/mL at 25 °C (lit.) | [3] |

| Refractive Index | n20/D 1.511 (lit.) | [3] |

Acid-Base and Partitioning Properties

| Property | Value | Source |

| pKa | 8.82 ± 0.10 (Predicted) | [1] |

| logP | 1.83972 (Predicted) | [4] |

| Water Solubility | Moderately soluble (qualitative) | [5][6] |

Spectral Data

Spectroscopic analysis is essential for the structural elucidation and identification of 6-Fluoro-m-cresol.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The coupling patterns of the aromatic protons will be indicative of the substitution pattern on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show characteristic chemical shifts for the aromatic carbons, the methyl carbon, and the carbon bearing the hydroxyl group. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 6-Fluoro-m-cresol is expected to show characteristic absorption bands for:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C-H stretching (aromatic and aliphatic): Bands in the regions of 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

-

C=C stretching (aromatic): Peaks in the region of 1450-1600 cm⁻¹.

-

C-O stretching: A strong band in the region of 1200-1300 cm⁻¹.

-

C-F stretching: A strong absorption in the region of 1000-1400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of 6-Fluoro-m-cresol is expected to show a molecular ion peak (M⁺) at m/z = 126, corresponding to the molecular weight of the compound.

Experimental Protocols

The following sections detail generalized experimental protocols for the determination of key physicochemical properties of phenolic compounds, which can be adapted for 6-Fluoro-m-cresol.

Determination of pKa by Spectrophotometry

The acid dissociation constant (pKa) can be determined spectrophotometrically by measuring the absorbance of the compound in a series of buffer solutions of known pH.[7]

Principle: The acidic (HA) and basic (A⁻) forms of a phenolic compound have different UV-Vis absorption spectra. By measuring the absorbance at a wavelength where the two species have different molar absorptivities across a range of pH values, the ratio of [A⁻]/[HA] can be determined. The pKa is then calculated using the Henderson-Hasselbalch equation.[7]

Procedure:

-

Prepare a stock solution of 6-Fluoro-m-cresol in a suitable organic solvent (e.g., methanol or ethanol).

-

Prepare a series of aqueous buffer solutions with pH values spanning the expected pKa of the compound (e.g., pH 7 to 10).

-

Add a small aliquot of the stock solution to each buffer solution to a final concentration suitable for UV-Vis analysis.

-

Record the UV-Vis spectrum of each solution.

-

Determine the absorbance of the fully acidic and fully basic forms of the compound.

-

Calculate the ratio of the deprotonated to protonated species at each pH.

-

Plot pH versus log([A⁻]/[HA]). The pKa is the pH at which the log of the ratio is zero.[7]

Determination of logP by Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by measuring its distribution between an aqueous and an immiscible organic phase (typically n-octanol).[8][9]

Procedure:

-

Saturate n-octanol with water and water with n-octanol.

-

Prepare a stock solution of 6-Fluoro-m-cresol in either the water-saturated n-octanol or the n-octanol-saturated water.

-

Add a known volume of the stock solution to a mixture of the two phases in a flask.

-

Shake the flask for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours).[8]

-

Allow the two phases to separate completely.

-

Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

logP is the base-10 logarithm of P.[9]

Determination of Aqueous Solubility

The shake-flask method is a common technique for determining the equilibrium solubility of a compound in water.[10][11][12]

Procedure:

-

Add an excess amount of 6-Fluoro-m-cresol to a known volume of water in a flask.

-

Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium (e.g., 24-48 hours).

-

Allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.

-

Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

-

The measured concentration represents the aqueous solubility of the compound at that temperature.

Synthesis

A general method for the preparation of this compound involves the selective fluorination of m-cresol.[13]

Reaction Scheme:

Caption: General synthesis of 6-Fluoro-m-cresol.

Procedure:

-

Dissolve m-cresol in a 10% aqueous solution of acetic acid.

-

Add Selectfluor as the fluorinating agent and Eosin Y as a photocatalyst.

-

Irradiate the reaction mixture with a 12W blue light for several hours at room temperature.[13]

-

After the reaction is complete, the mixture is worked up by extraction with an organic solvent.

-

The crude product is then purified by column chromatography to yield pure this compound.[13]

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the public domain regarding the detailed biological activity and associated signaling pathways of 6-Fluoro-m-cresol. The biological effects of cresols, in general, are known to involve disruption of cell membranes and interaction with various cellular proteins. Fluorination can modulate these interactions, potentially leading to altered biological activity. Further research is required to elucidate the specific mechanisms of action for this compound.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the comprehensive physicochemical characterization of a compound such as 6-Fluoro-m-cresol.

Caption: Workflow for physicochemical characterization.

Conclusion

This technical guide provides a summary of the available and predicted physicochemical data for 6-Fluoro-m-cresol. While some experimental values have been reported, further experimental validation of key parameters such as pKa, logP, and aqueous solubility is recommended. The provided experimental protocols offer a standardized approach for these determinations. The lack of detailed biological activity data highlights an area for future research to fully understand the potential applications of this compound in drug development and other scientific fields.

References

- 1. This compound CAS#: 63762-79-8 [m.chemicalbook.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. quora.com [quora.com]

- 6. byjus.com [byjus.com]

- 7. "Absolute pKa Determinations for Substituted Phenols" by George C. Shields, Matthew D. Liptak et al. [digitalcommons.bucknell.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Human Metabolome Database: 13C NMR Spectrum (1D, 1000 MHz, H2O, predicted) (HMDB0035770) [hmdb.ca]

- 10. scispace.com [scispace.com]

- 11. Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Water solubility and partitioning behavior of brominated phenols | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 13. Page loading... [guidechem.com]

An In-depth Technical Guide to 2-Fluoro-5-methylphenol (C₇H₇FO)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 2-Fluoro-5-methylphenol, a key fluorinated intermediate in various fields of chemical synthesis.

Molecular Structure and Identification

This compound, also known as 6-Fluoro-m-cresol, is an aromatic organic compound. Its structure consists of a phenol ring substituted with a fluorine atom at position 2 and a methyl group at position 5. The molecular formula is C₇H₇FO.

Structure:

Key Identifiers:

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₇FO |

| CAS Number | 63762-79-8[1][2][3] |

| Molecular Weight | 126.13 g/mol [1][2] |

| SMILES String | Cc1ccc(F)c(O)c1[2] |

| InChI Key | XEHPMVZYZDQLDN-UHFFFAOYSA-N[2] |

Physicochemical and Spectroscopic Data

This compound is typically a liquid at room temperature. The following tables summarize its key physical and spectroscopic properties.

Physical Properties

| Property | Value | Reference |

| Appearance | Clear pale yellow liquid | [4] |

| Melting Point | 32 °C | [5] |

| Boiling Point | 173 °C (lit.) | [2][6] |

| 72 °C at 28 mmHg | [5] | |

| Density | 1.155 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.511 (lit.) | [2] |

Spectroscopic Data

The predicted ¹H and ¹³C NMR chemical shifts are based on the analysis of similar structures such as 2-fluorophenol and 2-chloro-5-methylphenol.[5]

¹H NMR (Predicted, CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~6.8-7.1 | Multiplet | Aromatic protons (H3, H4, H6) |

| ~5.0 | Singlet (broad) | Hydroxyl proton (-OH) |

| ~2.3 | Singlet | Methyl protons (-CH₃) |

¹³C NMR (Predicted, CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~152 (d, J ≈ 240 Hz) | C2 (C-F) |

| ~148 (d, J ≈ 12 Hz) | C1 (C-OH) |

| ~139 | C5 (C-CH₃) |

| ~125 | C6 |

| ~120 | C4 |

| ~116 (d, J ≈ 20 Hz) | C3 |

| ~20 | Methyl Carbon (-CH₃) |

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl, aromatic, C-F, and C-O functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1620-1580 | Medium-Strong | C=C aromatic ring stretch |

| 1260-1180 | Strong | C-O stretch (phenol) |

| 1150-1000 | Strong | C-F stretch |

Under electron ionization (EI), the molecule is expected to show a prominent molecular ion peak. Fragmentation would likely involve the loss of common functional groups.

| m/z | Interpretation |

| 126 | Molecular ion [M]⁺ |

| 111 | [M - CH₃]⁺ |

| 97 | [M - CHO]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

Detailed experimental protocols for the synthesis and application of this compound are often proprietary or found within patent literature. The following sections provide representative methodologies based on established chemical principles.

Synthesis of this compound

A common route for the synthesis of fluorophenols involves nucleophilic aromatic substitution or the Balz-Schiemann reaction from a corresponding aniline. A plausible synthetic route is outlined below.

Workflow for a Potential Synthesis Route:

Caption: A potential synthetic workflow for this compound.

Experimental Procedure (Illustrative):

-

Diazotization: 2-Amino-5-methylphenol is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

-

Fluorination: Tetrafluoroboric acid (HBF₄) is added to the diazonium salt solution, causing the precipitation of the diazonium tetrafluoroborate salt.

-

Isolation: The precipitate is filtered, washed with cold water, and dried.

-

Decomposition: The dry diazonium tetrafluoroborate salt is gently heated, leading to its decomposition, releasing nitrogen gas and boron trifluoride, and yielding the final product, this compound.

-

Purification: The crude product is then purified, typically by distillation under reduced pressure or column chromatography.

Application in Alkyne Metathesis

This compound has been identified as an optimal additive in molybdenum-catalyzed alkyne metathesis reactions.[1] Phenols, particularly electron-deficient ones, can act as activators for catalyst precursors.

Experimental Protocol (General):

-

Catalyst Preparation: In an inert atmosphere (e.g., in a glovebox), a molybdenum precursor (e.g., Mo(CO)₆) and this compound (typically 2-4 equivalents) are dissolved in an anhydrous, degassed solvent like toluene.

-

Activation: The mixture is heated (e.g., to 80-100 °C) for a specified time to allow for the formation of the active catalytic species.

-

Metathesis Reaction: The alkyne substrate is added to the activated catalyst solution. The reaction is stirred at the desired temperature until completion, monitored by techniques like TLC or GC.

-

Workup and Purification: Upon completion, the reaction is quenched, and the solvent is removed. The product is purified from the catalyst residues and byproducts, typically via column chromatography.

Role in Drug Discovery and Development

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, bioavailability, and binding affinity.[7] this compound serves as a valuable building block in this context. For instance, fluorinated phenolic compounds are key intermediates in the synthesis of pharmaceuticals like selective serotonin reuptake inhibitors (SSRIs).[8]

The logical workflow below illustrates the role of a fluorinated intermediate like this compound in a typical drug discovery pipeline.

Caption: Role of a fluorinated intermediate in a drug discovery workflow.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard Identification:

-

GHS Pictograms: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials.

In case of exposure, seek immediate medical attention and refer to the Safety Data Sheet (SDS) for detailed first-aid measures.

References

- 1. uwindsor.ca [uwindsor.ca]

- 2. 2-氟-5-甲基苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. B20275.03 [thermofisher.com]

- 4. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. rsc.org [rsc.org]

- 6. matrixscientific.com [matrixscientific.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. 5-Fluoro-2-methylphenol [myskinrecipes.com]

An In-depth Technical Guide to the Key Spectral Data of 2-Fluoro-5-methylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential spectral data for the characterization of 2-Fluoro-5-methylphenol (CAS No. 63762-79-8). The information presented herein is crucial for the unambiguous identification and quality control of this important synthetic intermediate. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Introduction

This compound is a fluorinated aromatic compound of significant interest in the pharmaceutical and agrochemical industries. Its structural features make it a valuable building block in the synthesis of a variety of bioactive molecules. Accurate and thorough analytical characterization is paramount to ensure the identity, purity, and consistency of this compound in research and development settings. This guide serves as a central repository for its key spectral properties.

Analytical Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound. This process ensures a multi-faceted approach to structural confirmation and purity assessment.

Caption: Workflow for the spectroscopic characterization of this compound.

Key Spectral Data

The following sections and tables summarize the expected quantitative data from NMR, IR, and MS analyses of this compound.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectral Data for this compound (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~6.8 - 7.0 | m | - | 1H | Ar-H |

| ~6.6 - 6.8 | m | - | 2H | Ar-H |

| ~5.0 - 5.5 | br s | - | 1H | -OH |

| ~2.2 - 2.3 | s | - | 3H | -CH₃ |

Table 2: ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ) ppm | Assignment |

| ~155 (d) | C-F |

| ~148 (d) | C-OH |

| ~132 | C-CH₃ |

| ~120 | Ar-CH |

| ~115 (d) | Ar-CH |

| ~110 (d) | Ar-CH |

| ~20 | -CH₃ |

Note: 'd' denotes a doublet due to coupling with fluorine. The exact chemical shifts and coupling constants can vary slightly based on the solvent and concentration.

IR spectroscopy is used to identify the functional groups present in the molecule.[1][2][3]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Strong, Broad | O-H stretch (phenolic) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 3000 - 2850 | Medium | C-H stretch (aliphatic, -CH₃) |

| 1620 - 1580 | Medium-Strong | C=C stretch (aromatic ring) |

| 1520 - 1470 | Medium-Strong | C=C stretch (aromatic ring) |

| 1280 - 1200 | Strong | C-F stretch |

| 1200 - 1100 | Strong | C-O stretch (phenol) |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for this compound (Ionization Method: Electron Ionization, EI)

| m/z | Relative Intensity | Assignment |

| 126 | High | [M]⁺ (Molecular Ion) |

| 111 | Medium | [M - CH₃]⁺ |

| 97 | Medium | [M - CHO]⁺ |

| 83 | Low | [M - CH₃ - CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the key spectral data.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Ensure the sample is fully dissolved.

-

Filter the solution through a pipette containing a small plug of glass wool into a 5 mm NMR tube.

-

-

Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Sequence: Standard single-pulse.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16.

-

-

¹³C NMR:

-

Pulse Sequence: Standard proton-decoupled.

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on concentration.

-

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

-

Sample Preparation:

-

Instrument Parameters:

-

Technique: Transmission or Attenuated Total Reflectance (ATR).

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Acquire a background spectrum of the clean, empty sample compartment before running the sample.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final infrared spectrum.

-

Identify and label the major absorption peaks.

-

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 µg/mL) in a volatile solvent such as methanol or dichloromethane.

-

Transfer the solution to a suitable vial for introduction into the mass spectrometer, typically via Gas Chromatography (GC-MS).

-

-

Instrument Parameters (GC-MS with EI Source):

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C.

-

-

MS Conditions:

-

Ionization Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: 40 - 400 m/z.

-

Scan Rate: 1-2 scans/second.

-

-

-

Data Processing:

-

Extract the mass spectrum from the chromatographic peak corresponding to this compound.

-

Identify the molecular ion peak and major fragment ions.

-

Compare the obtained spectrum with a reference library if available.

-

Logical Relationships in Spectral Interpretation

The data from these distinct spectroscopic techniques are complementary and should be used in concert to build a conclusive structural assignment.

References

An In-depth Technical Guide to the Synthesis of 2-Fluoro-5-methylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Fluoro-5-methylphenol (CAS No. 63762-79-8), a key intermediate in the pharmaceutical and agrochemical industries. The document details experimental protocols, presents quantitative data for comparative analysis, and includes visualizations of the reaction pathways to facilitate understanding and application in a research and development setting.

Introduction

This compound, also known as 6-Fluoro-m-cresol, is a fluorinated aromatic compound whose unique electronic properties make it a valuable building block in the synthesis of complex organic molecules. The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This guide explores two principal synthetic routes for its preparation: the direct photocatalytic fluorination of m-cresol and the Balz-Schiemann reaction of 2-amino-5-methylphenol.

Pathway 1: Direct Photocatalytic Fluorination of m-Cresol

This modern approach utilizes photoredox catalysis to achieve the direct fluorination of m-cresol. The reaction is initiated by visible light, which excites a photocatalyst, enabling the activation of a fluorinating agent for the electrophilic fluorination of the aromatic ring.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | m-Cresol | [1] |

| Fluorinating Agent | Selectfluor | [1] |

| Photocatalyst | Eosin Y | [1] |

| Solvent | 10% Acetic acid aqueous solution | [1] |

| Light Source | 12W Blue Light | [1] |

| Reaction Time | 6 hours | [1] |

| Temperature | Room Temperature | [1] |

| Yield | Not Reported | |

| Purity | Not Reported |

Experimental Protocol

To a solution of 1 mmol of m-cresol in 4 ml of a 10% acetic acid aqueous solution, 1.5 mmol of Selectfluor and 0.05 mmol of Eosin Y are added. The reaction mixture is then irradiated with a 12W blue light for 6 hours at room temperature.[1] Following the completion of the reaction, a saturated aqueous solution of NaCl is added. The product is extracted with dichloromethane, and the organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[1] Purification is achieved by silica gel column chromatography, using a mobile phase of ethyl acetate and petroleum ether (1:9 volume ratio).[1] The fractions containing the product, identified by a retention factor (Rf) value of 0.3-0.5 on TLC, are collected.

Logical Workflow

Caption: Workflow for the photocatalytic fluorination of m-cresol.

Pathway 2: Balz-Schiemann Reaction of 2-Amino-5-methylphenol

The Balz-Schiemann reaction is a classic and reliable method for introducing a fluorine atom onto an aromatic ring. It proceeds through the diazotization of a primary aromatic amine, followed by the thermal decomposition of the resulting diazonium tetrafluoroborate salt to yield the corresponding aryl fluoride.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 2-Amino-5-methylphenol (6-Amino-m-cresol) | |

| Reagents | Sodium nitrite, Hydrobromic acid, Copper(I) bromide | [2] |

| Yield | 20% | [2] |

| Purity | Chromatographically pure | [2] |

Note: The provided data is for a closely related Sandmeyer-type reaction for the synthesis of 2-bromo-5-methylphenol from 6-amino-m-cresol. While a direct protocol for the fluoro- a anologue was not found, this procedure serves as a strong representative example of the likely reaction conditions and expected yield.

Experimental Protocol (Representative)

An ice-cooled mixture of 6-amino-m-cresol (41 mmol) and 48% hydrobromic acid (100 mmol) is prepared. A solution of sodium nitrite (41 mmol) in water is then added rapidly while maintaining the temperature below 10°C with the addition of ice chips. The resulting diazonium salt solution is added in portions over 30 minutes to a boiling mixture of copper(I) bromide (22 mmol) and 48% hydrobromic acid. The mixture is refluxed for an additional 30 minutes, then cooled and extracted with ether. The combined organic extracts are washed with water, dried over magnesium sulfate, and evaporated. The crude product is then purified by silica gel chromatography using a hexane/ethyl acetate (98:2) eluent to afford the final product.[2] For the synthesis of this compound, a similar procedure would be followed, typically using fluoroboric acid or its salts in the diazotization step, followed by thermal or photochemical decomposition of the isolated diazonium tetrafluoroborate salt.

Reaction Pathway

Caption: Balz-Schiemann reaction pathway for this compound.

Alternative Pathway: Nucleophilic Aromatic Substitution

Another potential route to this compound involves the nucleophilic aromatic substitution (SNA r) of a suitable precursor, such as 2-nitro-5-methylphenol. This pathway would typically involve the activation of the aromatic ring by an electron-withdrawing group (e.g., a nitro group) ortho or para to a leaving group. The nitro group would then be reduced to an amine, which could be subsequently removed or converted to another functional group if necessary. While a specific protocol for the direct fluorination of 2-nitro-5-methylphenol to this compound was not identified in the literature search, this remains a theoretically viable approach for consideration in synthetic strategy design.

Conclusion

This technical guide has outlined the primary synthetic pathways to this compound. The direct photocatalytic fluorination of m-cresol represents a modern and direct approach, although further optimization to improve and document the yield and purity is required. The Balz-Schiemann reaction of 2-amino-5-methylphenol, while a more traditional multi-step process, is a well-established and reliable method for the synthesis of aryl fluorides. The choice of synthesis pathway will ultimately depend on factors such as the availability of starting materials, desired scale of production, and the specific requirements for product purity. Researchers and drug development professionals are encouraged to use this guide as a foundational resource for the synthesis of this important fluorinated intermediate.

References

Role of fluorination in modifying phenol properties

An In-depth Technical Guide on the Role of Fluorination in Modifying Phenol Properties

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry.[1] Among the many scaffolds amenable to fluorination, the phenol moiety is of particular interest due to its prevalence in natural products and synthetic drugs. The introduction of fluorine can dramatically alter the physicochemical and pharmacological properties of phenols, influencing everything from acidity and lipophilicity to metabolic stability and target binding affinity.[2][3] This guide provides a detailed examination of these effects, offering quantitative data, experimental methodologies, and logical frameworks to aid researchers in leveraging fluorination as a tool for molecular design and optimization.

Impact on Core Physicochemical Properties

Fluorine's unique electronic properties—namely its high electronegativity and the strength of the carbon-fluorine (C-F) bond—are the primary drivers of the changes observed in fluorinated phenols.[3]

Acidity (pKa)

Fluorination significantly impacts the acidity of the phenolic hydroxyl group. This is governed by a combination of the inductive effect (-I) and the resonance effect (+R) of the fluorine substituent. The strong electron-withdrawing inductive effect of fluorine generally increases the acidity (lowers the pKa) by stabilizing the resulting phenoxide anion.[4] However, the position of the fluorine atom on the aromatic ring is critical.

-

Ortho- and Para-Fluorophenols: In these positions, both inductive and resonance effects are at play. The inductive effect, which stabilizes the negative charge on the phenoxide oxygen, is dominant, leading to increased acidity compared to phenol.[5]

-

Meta-Fluorophenol: At the meta position, the resonance effect does not extend to the phenoxide oxygen. The acidity is primarily influenced by the inductive effect, which is weaker at this position compared to the ortho position, but still results in a lower pKa than phenol itself.[4][6]

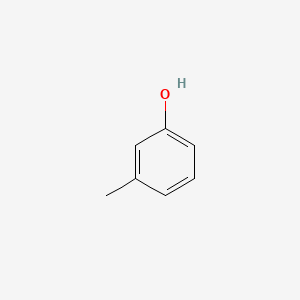

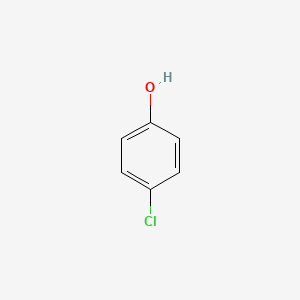

Table 1: Comparison of pKa Values for Phenol and Monofluorinated Phenols

| Compound | pKa Value |

|---|---|

| Phenol | 10.00[6] |

| 2-Fluorophenol (ortho) | 8.70[6] |

| 3-Fluorophenol (meta) | 9.30[6] |

| 4-Fluorophenol (para) | 9.90[6] |

Note: Absolute pKa values may vary slightly depending on experimental conditions.

Lipophilicity (logP)

Lipophilicity, often quantified as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter for drug absorption, distribution, and membrane permeability.[7] The introduction of fluorine generally increases the lipophilicity of a molecule.[8] This is because the C-F bond is more non-polarizable and contributes to a more hydrophobic surface area than a C-H bond.[9] This modification can enhance a drug's ability to cross lipid membranes, potentially improving bioavailability.[1]

However, the effect is highly context-dependent. Factors such as intramolecular hydrogen bonding and the electronic nature of other substituents on the ring can modulate the overall change in lipophilicity.[10] For instance, ortho-substituted compounds that can form intramolecular hydrogen bonds may show a reduced difference in logP compared to their meta and para isomers.[10]

Table 2: Comparison of Calculated logP Values for Phenol and Monofluorinated Phenols

| Compound | Calculated logP (ALOGPs) |

|---|---|

| Phenol | 1.48 |

| 2-Fluorophenol | 1.63 |

| 3-Fluorophenol | 1.76 |

| 4-Fluorophenol | 1.76 |

Note: These values are computationally derived and serve for comparative purposes. Experimental values can be determined using protocols outlined in Section 4.

Implications in Drug Design and Development

The physicochemical modifications induced by fluorination have profound consequences for the behavior of phenolic compounds in biological systems.

Metabolic Stability

One of the most significant advantages of fluorination in drug design is the enhancement of metabolic stability.[1] The C-F bond is exceptionally strong (bond energy ~116 kcal/mol) compared to a C-H bond (~100 kcal/mol). Replacing a hydrogen atom at a metabolically vulnerable position (a "metabolic soft spot") with fluorine can effectively block cytochrome P450-mediated oxidative metabolism.[11] This leads to a longer drug half-life, reduced clearance, and potentially a lower required dose.[1][12] For example, in the development of empagliflozin, fluorine substitution on an aryl ring was crucial for preventing oxidative hydroxylation and achieving once-daily oral dosing.[11]

Binding Affinity and Molecular Conformation

Fluorine can influence a drug's binding affinity for its biological target through several mechanisms:

-

Altered Hydrogen Bonding: While not a classical hydrogen bond acceptor, the electronegative fluorine atom can participate in weak hydrogen bonds and other electrostatic interactions within a protein binding pocket, potentially increasing binding affinity.[3] The fluorination of a phenol can also increase the hydrogen-bond donating strength of the hydroxyl group itself.

-

Conformational Control: The introduction of fluorine can alter the conformational preferences of a molecule.[13] This can "lock" the molecule into a more bioactive conformation, leading to enhanced potency and selectivity.[1] For instance, gem-difluorination has been shown to induce a specific ring pucker in cyclohexane scaffolds, enhancing binding affinity in kinase inhibitors.[1]

The logical progression from fluorine's fundamental properties to its ultimate impact on drug efficacy is visualized below.

Synthesis of Fluorinated Phenols

The synthesis of aryl fluorides from phenols, known as deoxyfluorination, has historically been challenging. However, modern reagents have made this transformation more accessible. One of the most versatile methods involves the use of reagents like PhenoFluor.[14] This process facilitates a one-step ipso substitution of the hydroxyl group for a fluorine atom.

The general transformation is illustrated below.

The reaction typically proceeds by heating the phenol with the fluorinating reagent and a fluoride source like cesium fluoride (CsF) in a suitable solvent such as toluene.[15] Phenols with electron-withdrawing groups tend to react more readily than those with electron-donating groups.[14]

Key Experimental Protocols

Accurate measurement of the properties modified by fluorination is essential for structure-activity relationship (SAR) studies.

Protocol 1: Spectrometric Determination of pKa

This method relies on the difference in the UV-Vis absorption spectra between the protonated phenol (ArOH) and the deprotonated phenoxide (ArO⁻).[16]

Methodology:

-

Solution Preparation: Prepare a stock solution of the fluorinated phenol in a suitable solvent (e.g., 10% (v/v) acetonitrile-water). Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 7-11).[16]

-

Sample Preparation: For each buffer, create a sample by adding a precise aliquot of the phenol stock solution. Prepare two additional samples in highly acidic (pH ~2, for pure ArOH spectrum) and highly basic (pH ~12, for pure ArO⁻ spectrum) solutions.

-

Spectrophotometry: Record the full UV-Vis spectrum (e.g., 200-500 nm) for each prepared sample using a spectrophotometer.[16]

-

Data Analysis: a. Identify a wavelength where the absorbance difference between the ArOH and ArO⁻ forms is maximal. b. At this wavelength, record the absorbance for the acidic solution (A_acid), the basic solution (A_base), and each buffered solution (A_buffer). c. For each buffered solution, calculate the ratio of the deprotonated to protonated species using the equation: [ArO⁻]/[ArOH] = (A_buffer - A_acid) / (A_base - A_buffer). d. Plot the measured pH of the buffer solutions (y-axis) against log([ArO⁻]/[ArOH]) (x-axis). e. According to the Henderson-Hasselbalch equation, the y-intercept of this plot (where log([ArO⁻]/[ArOH]) = 0) is the pKa of the compound.[17]

Protocol 2: logP Determination via ¹⁹F NMR Shake-Flask Method

This is a direct and highly accurate method for measuring the lipophilicity of fluorinated compounds, leveraging the sensitivity of ¹⁹F NMR.[18][19]

Methodology:

-

Standard Preparation: Select a fluorinated reference compound with a known logP value.

-

Partitioning: a. Accurately weigh the test compound and the reference compound into a vial. b. Add equal volumes of n-octanol and water (e.g., 2 mL each).[19] c. Stir the biphasic mixture vigorously for a set period (e.g., 1 hour) to allow partitioning to reach equilibrium. d. Allow the layers to fully separate (e.g., 1 hour).[19]

-

NMR Analysis: a. Carefully take an aliquot from the top (n-octanol) layer and a separate aliquot from the bottom (water) layer. b. Transfer each aliquot to a separate NMR tube. c. Acquire a quantitative ¹⁹F NMR spectrum for each sample.

-

Calculation: a. Integrate the signals corresponding to the test compound and the reference compound in both the n-octanol and water spectra. b. Calculate the ratio of the integrals for the test compound (Ratio_X) and the reference compound (Ratio_Ref) between the two phases. c. The logP of the test compound (logP_X) is calculated using the equation: logP_X = logP_Ref + log(Ratio_X / Ratio_Ref).[18]

The workflow for this experiment is detailed below.

Protocol 3: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses the rate at which a compound is metabolized by key drug-metabolizing enzymes, providing an estimate of its metabolic stability.[20]

Methodology:

-

Reagent Preparation: a. Prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.4). b. Prepare a stock solution of the fluorinated phenol in a suitable solvent (e.g., DMSO). c. Thaw human liver microsomes (HLM) on ice and dilute to the desired concentration in buffer. d. Prepare a solution of the required cofactor, NADPH (nicotinamide adenine dinucleotide phosphate).

-

Incubation: a. Pre-warm the HLM suspension and the test compound solution at 37°C. b. Initiate the metabolic reaction by adding the NADPH solution to the HLM/compound mixture. c. Take aliquots from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: Immediately stop the reaction in each aliquot by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).

-

Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Quantify the remaining amount of the parent compound in each sample using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Data Analysis: a. Plot the natural logarithm of the percentage of the parent compound remaining versus time. b. The slope of the resulting line is the elimination rate constant (k). c. From this, calculate the in vitro half-life (t₁/₂) as 0.693 / k. A longer half-life indicates greater metabolic stability.

Conclusion

Fluorination is a powerful and versatile strategy for modulating the properties of phenolic compounds in drug discovery. By understanding the fundamental effects of fluorine on pKa, lipophilicity, and metabolic stability, researchers can make rational design choices to enhance the pharmacological profile of drug candidates. The strategic placement of fluorine can improve metabolic robustness, increase membrane permeability, and fine-tune binding interactions, ultimately leading to the development of safer and more effective medicines.[2] The experimental protocols provided herein offer a framework for quantitatively assessing these critical parameters, enabling data-driven optimization in drug development programs.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. nbinno.com [nbinno.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Explain the trends in the acidity of phenol and the monofluoro derivative.. [askfilo.com]

- 5. quora.com [quora.com]

- 6. chem.ucla.edu [chem.ucla.edu]

- 7. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 9. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. [PDF] Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives | Semantic Scholar [semanticscholar.org]

- 14. dash.harvard.edu [dash.harvard.edu]

- 15. PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 17. web.pdx.edu [web.pdx.edu]

- 18. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 19. connectsci.au [connectsci.au]

- 20. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling, Storage, and Use of 2-Fluoro-5-methylphenol

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential safety, handling, and storage information for 2-Fluoro-5-methylphenol (CAS No. 63762-79-8). The following sections detail the physical and chemical properties, potential hazards, safe handling procedures, and emergency protocols. This document is intended to supplement, not replace, institutional safety protocols and Safety Data Sheets (SDS).

Physicochemical and Hazard Data

A clear understanding of the physicochemical properties and potential hazards of this compound is fundamental to its safe handling. The following tables summarize key data points.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₇FO | [1][2][3] |

| Molecular Weight | 126.13 g/mol | [1][2] |

| Appearance | Clear, colorless to pale yellow liquid | [4] |

| Boiling Point | 173 °C (lit.) | [1] |

| Density | 1.155 g/mL at 25 °C (lit.) | [1] |

| Flash Point | 67 °C (152.6 °F) - closed cup | [1] |

| Refractive Index | n20/D 1.511 (lit.) | [1] |

| pKa | 8.82 ± 0.10 (Predicted) | [5] |

Table 2: Hazard Identification and Classification

| Hazard Classification | Description | Reference |

| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |

| Signal Word | Warning | [1] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [1] |

| Storage Class | 10 - Combustible liquids | [1] |

| WGK (Germany) | 3 (Highly hazardous for water) | [1] |

Table 3: Toxicity and Exposure Data

| Data Point | Value | Reference |

| Acute Toxicity (Oral, Dermal, Inhalation) | No specific LD50 or LC50 data available. Treat as harmful. | |

| Occupational Exposure Limits (OELs) | No established OELs (e.g., PEL, TLV). | [6] |

Note: The absence of specific toxicity data and occupational exposure limits necessitates a cautious approach. This compound should be handled as a substance with unknown long-term health effects, and exposure should be minimized.

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is paramount when working with this compound. The following procedures are based on established best practices for handling hazardous chemicals.

Engineering Controls

-

Ventilation: All work with this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood.[1]

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or puncture before and during use.

-

Lab Coat: A flame-resistant lab coat should be worn at all times.

-

-

Respiratory Protection: If there is a risk of generating aerosols or vapors, or if working outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.[1]

Handling Procedures

-

Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.

-

Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition as the substance is a combustible liquid.[1]

-

Aerosol Generation: Avoid procedures that may generate aerosols or mists.

-

Static Discharge: Take precautionary measures against static discharge.

-

Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage

-

Container: Store in a tightly closed, properly labeled container.

-

Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]

-

Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere.[5]

Disposal

-

Waste Classification: Dispose of this compound and any contaminated materials as hazardous waste.

-

Regulations: Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour down the drain.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

Spills

-

Evacuate: Immediately evacuate the area.

-

Ventilate: Ensure the area is well-ventilated.

-

Containment: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

-

PPE: Wear appropriate PPE during cleanup.

-

Large Spills: For large spills, contact your institution's environmental health and safety department.

First Aid

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Visualized Workflows and Hazard Relationships

To further aid in the understanding of safe handling practices and the hazards associated with this compound, the following diagrams have been created.

References

- 1. 2-氟-5-甲基苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. B20275.06 [thermofisher.com]

- 4. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. Comparing LD50/LC50 Machine Learning Models for Multiple Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

A Technical Guide to 2-Fluoro-5-methylphenol: Commercial Availability and Purity Grades

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability and purity grades of 2-Fluoro-5-methylphenol (CAS Number: 65799-52-2), a key building block in the synthesis of pharmaceuticals and other specialty chemicals. This document is intended to assist researchers, scientists, and professionals in drug development in sourcing and utilizing this compound with a clear understanding of its quality attributes.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The compound is typically offered in research and development quantities, with packaging sizes commonly ranging from grams to kilograms. For larger quantities, inquiries for bulk or custom synthesis are generally accommodated by major manufacturers and distributors.

The table below summarizes the commercial availability of this compound from prominent suppliers. Please note that catalog numbers and availability are subject to change, and it is recommended to consult the suppliers' websites for the most current information.

| Supplier | Product Name | Purity | CAS Number | Catalog Number (Example) |

| Thermo Scientific Chemicals | This compound | 97% | 65799-52-2 | B20275 |

| Sigma-Aldrich | This compound | 98% | 65799-52-2 | 63762-79-8 |

| Fisher Scientific | This compound | 97% | 65799-52-2 | AC426570050 |

| Matrix Scientific | This compound | Not Specified | 65799-52-2 | 098199 |

Purity Grades and Quality Control

The purity of this compound is a critical parameter for its application in sensitive synthetic processes, particularly in pharmaceutical research and development. The most commonly available purity grades for this compound are 97% and 98%. Higher purity grades may be available upon request through custom synthesis services.

The primary analytical technique for determining the purity of this compound is Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID). This is confirmed by certificates of analysis from major suppliers. For instance, a certificate of analysis for a 97% grade product from Thermo Scientific Chemicals reported a purity of 98.9% as determined by GC.

Other analytical techniques that may be employed for structural confirmation and impurity profiling include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure and identify any organic impurities.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern of the compound.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups present in the molecule.

Typical Certificate of Analysis Specifications

A certificate of analysis (CoA) for this compound will typically include the following information:

| Parameter | Specification (Example for 97% Grade) |

| Appearance | Colorless to pale yellow liquid |

| Purity (by GC) | ≥ 97.0% |

| Identity (by IR/NMR) | Conforms to structure |

| Refractive Index | ~1.510 - 1.512 (@ 20°C) |

| Water Content (by Karl Fischer) | ≤ 0.5% |

Experimental Protocol: Purity Determination by Gas Chromatography (GC)

The following is a generalized experimental protocol for the determination of the purity of this compound by Gas Chromatography with a Flame Ionization Detector (GC-FID). This protocol is based on standard methodologies for the analysis of phenolic compounds.

Objective: To determine the purity of a this compound sample by calculating the area percentage of the main peak.

Instrumentation:

-

Gas Chromatograph equipped with a Flame Ionization Detector (FID)

-

Capillary GC Column (e.g., DB-5, HP-5, or equivalent non-polar column, 30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Autosampler or manual injection system

-

Data acquisition and processing software

Reagents and Materials:

-

This compound sample

-

High-purity solvent for sample dilution (e.g., Dichloromethane or Ethyl Acetate, HPLC grade or higher)

-

Carrier gas (Helium or Nitrogen, high purity)

-

FID gases (Hydrogen and Air, high purity)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

-

Dissolve the sample in the chosen solvent and dilute to the mark. Mix thoroughly.

-

Transfer an aliquot of the solution to a GC vial.

-

-

GC Instrument Setup:

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1 (can be adjusted based on sample concentration and column capacity)

-

Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

-

Oven Temperature Program:

-

Initial Temperature: 80 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 250 °C

-

Final Temperature: 250 °C, hold for 5 minutes

-

-

Detector Temperature (FID): 280 °C

-

-

Analysis:

-

Inject a blank (solvent) to ensure the system is clean.

-

Inject the prepared sample solution.

-

Acquire the chromatogram for the full duration of the temperature program.

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the area percentage of the this compound peak relative to the total area of all integrated peaks.

-

Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

-

Expected Results: A typical chromatogram will show a major peak corresponding to this compound and potentially some minor peaks representing impurities. The retention time of the main peak should be consistent across injections.

Visualizations

The following diagrams illustrate key workflows related to the procurement and quality assessment of this compound.

Caption: Procurement Workflow for this compound.

Caption: Quality Control Workflow for Incoming this compound.

The Expanding Role of Fluorinated Phenols in Scientific Research: A Technical Guide

An in-depth exploration of the synthesis, applications, and impact of fluorinated phenols in drug discovery, materials science, and advanced imaging techniques.

Introduction

The strategic incorporation of fluorine atoms into phenolic scaffolds has emerged as a powerful tool across various scientific disciplines. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, impart profound changes to the parent molecule. These modifications can dramatically influence a compound's lipophilicity, metabolic stability, binding affinity, and acidity (pKa), making fluorinated phenols highly valuable building blocks in the design of novel pharmaceuticals, advanced materials, and imaging agents. This technical guide provides a comprehensive overview of the applications of fluorinated phenols in research, with a focus on drug development, polymer chemistry, and positron emission tomography (PET) imaging. It includes detailed experimental protocols, comparative data analysis, and visualizations of key processes and pathways to serve as a practical resource for researchers, scientists, and drug development professionals.

Applications in Drug Discovery and Medicinal Chemistry

The introduction of fluorine into phenolic drug candidates is a well-established strategy to optimize their pharmacokinetic and pharmacodynamic profiles. Fluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, improve binding affinity to target proteins through favorable electrostatic interactions, and modulate the acidity of the phenolic hydroxyl group, which can be critical for receptor binding and cell permeability.

Enzyme Inhibition: A Case Study on DYRK1A Kinase Inhibitors

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a significant drug target implicated in several neurological disorders. Natural polyphenols, such as epigallocatechin gallate (EGCG), have been identified as inhibitors of DYRK1A. Structure-activity relationship (SAR) studies have demonstrated that the introduction of fluorine atoms onto the polyphenol backbone can significantly enhance inhibitory potency.

The following table summarizes the in vitro inhibitory concentrations (IC50) of a series of fluorinated and non-fluorinated polyphenol derivatives against DYRK1A, illustrating the positive impact of fluorination.

| Compound ID | Structure | Fluorine Substitution | DYRK1A IC50 (nM) |

| EGCG | Non-fluorinated | - | 300-400 |

| 1f | trans fluoro-catechin derivative | Monofluorinated | 35[1] |

| 1b | GCG-2”,6”diF | Difluorinated | ~50 |

| Fisetin | Non-fluorinated Flavonol | - | 149.5 |

| Kaempferol | Non-fluorinated Flavonol | - | 296.3 |

Data compiled from multiple sources for comparative purposes.

Experimental Protocol: Enzyme Inhibition Assay

Determining the inhibitory potency of novel compounds is a cornerstone of drug discovery. The following is a generalized protocol for an in vitro enzyme inhibition assay, which can be adapted for specific kinases like DYRK1A.

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of a fluorinated phenol derivative against a target enzyme.

Materials:

-

Purified target enzyme (e.g., recombinant DYRK1A)

-

Substrate for the enzyme (e.g., a specific peptide)

-

ATP (as a phosphate donor for kinases)

-

Fluorinated phenol inhibitor and non-fluorinated control compound

-

Assay buffer (e.g., Tris-HCl buffer with appropriate pH and additives)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

96-well or 384-well microplates

-

Microplate reader capable of luminescence detection

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the enzyme in a suitable buffer and store it on ice.

-

Prepare serial dilutions of the inhibitor and control compounds in the assay buffer. The concentration range should span several orders of magnitude around the expected IC50.

-

Prepare the substrate and ATP solution in the assay buffer at a concentration that is typically at or below the Michaelis constant (Km) for the substrate.

-

-

Assay Setup:

-

In the wells of the microplate, add the assay buffer.

-

Add the inhibitor or control compound at various concentrations to the respective wells. Include a control well with no inhibitor.

-

Add the enzyme to all wells, except for a negative control well (no enzyme).

-

Incubate the enzyme with the inhibitor for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for binding.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding the substrate/ATP mixture to all wells.

-

-

Reaction and Detection:

-

Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction and measure the enzyme activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding a reagent that depletes the remaining ATP and then another reagent that converts the ADP produced into a luminescent signal.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP produced and thus to the enzyme activity.

-

Plot the enzyme activity as a percentage of the uninhibited control against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which also requires knowledge of the substrate concentration and the Km of the enzyme for the substrate[2].

-

Visualizing the Impact: DYRK1A in the Wnt Signaling Pathway

Fluorinated phenols that inhibit DYRK1A can modulate critical cellular signaling pathways. DYRK1A is known to be a bimodal modulator of the canonical Wnt signaling pathway, which is crucial for cell proliferation and differentiation[1][3][4]. The following diagram illustrates the role of DYRK1A in this pathway and the potential point of intervention for fluorinated inhibitors.

Advancements in Materials Science: Fluorinated Phenolic Resins

Phenolic resins are widely used thermosetting polymers known for their high thermal stability, chemical resistance, and flame retardancy. The incorporation of fluorine into the phenolic resin structure can further enhance these properties. Fluorinated phenolic resins often exhibit improved thermal stability, lower moisture absorption, and enhanced dielectric properties, making them suitable for high-performance applications in the aerospace, electronics, and automotive industries.

Quantitative Data: Thermal Properties of Fluorinated Phenolic Resins

The thermal stability of phenolic resins can be evaluated using thermogravimetric analysis (TGA). The following table compares the thermal degradation temperatures of a standard Bisphenol A-based phenolic resin with a fluorinated analogue.

| Resin Type | Monomer Structure | 10% Weight Loss Temperature (Td10) (°C) | Char Yield at 800°C (%) |

| Bisphenol A-based Phenolic Resin | Non-fluorinated | ~350-400 | ~55-60 |

| 2,2-bis(4-hydroxyphenyl)hexafluoropropane-based Phenolic Resin | Fluorinated | >425[5] | >65 |

Data are generalized from typical values found in the literature for comparative purposes.

Experimental Protocol: Synthesis of a Fluorinated Phenolic Resin

The following is a representative protocol for the synthesis of a fluorinated phenolic resin via a two-step acid-catalyzed process[6][7].

Objective: To synthesize a fluorinated phenolic resin with improved thermal and hydrophobic properties.

Materials:

-

Fluorinated phenol monomer (e.g., 4-fluorophenol)

-

Formaldehyde solution (37 wt%)

-

Acid catalyst (e.g., oxalic acid or sulfuric acid)

-

Solvent (e.g., ethanol or isopropanol)

-

Reaction vessel with a reflux condenser, stirrer, and temperature control

Procedure:

-

Monomer Preparation:

-

Charge the reaction vessel with the fluorinated phenol and the solvent.

-

Stir the mixture until the phenol is completely dissolved.

-

-

First Condensation Step (Resol Formation):

-

Add the acid catalyst to the reaction mixture.

-

Slowly add the formaldehyde solution while maintaining the temperature below a certain limit (e.g., 70°C) to control the exothermic reaction.

-

After the addition is complete, heat the mixture to reflux (e.g., 90-100°C) and maintain for a specified period (e.g., 1-2 hours) to form resol-type oligomers.

-

-

Second Condensation Step (Novolac Formation):

-

Add an additional amount of the fluorinated phenol to the reaction mixture.

-

Continue to heat the mixture at reflux for an extended period (e.g., 3-4 hours) to promote further condensation and increase the molecular weight of the resin.

-

-

Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the acid catalyst with a base (e.g., sodium hydroxide solution).

-

Remove the solvent and water by vacuum distillation.

-

-

Characterization:

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of a fluorinated phenolic resin.

Innovations in Medical Imaging: 18F-Labeled Phenols for PET

Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive visualization and quantification of biochemical processes in vivo. The use of radiotracers labeled with the positron-emitting isotope fluorine-18 (18F) is widespread due to its favorable half-life (109.8 minutes) and low positron energy, which results in high-resolution images. 18F-labeled phenols and their derivatives are increasingly being developed as PET tracers for a variety of applications, including oncology, neurology, and cardiology.

Key Applications of 18F-Labeled Phenolic Tracers

-

Oncology: 18F-labeled amino acids, such as O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET), are used to image brain tumors. Unlike the commonly used [18F]FDG, these amino acid tracers often show lower uptake in normal brain tissue, leading to better tumor-to-background contrast[8][9].

-

Neurology: 18F-labeled ligands targeting specific receptors and enzymes in the brain are crucial for studying neurodegenerative diseases.

-

Cardiology: PET tracers can be used to assess myocardial viability and perfusion.

Experimental Protocol: Synthesis of O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET)

The synthesis of 18F-labeled radiotracers requires specialized equipment and adherence to strict radiation safety protocols. The following is a detailed protocol for the automated synthesis of [18F]FET, a clinically relevant PET tracer. This two-step synthesis is often performed using an automated synthesis module[8][9].

Objective: To synthesize [18F]FET for PET imaging applications.

Materials:

-

[18F]Fluoride produced from a cyclotron

-

Kryptofix 2.2.2 (K222)

-

Potassium carbonate (K2CO3)

-

1,2-Di-p-toluenesulfonylethyleneglycol (ethyleneglycol tosylate)

-

L-tyrosine

-

Acetonitrile (anhydrous)

-

Dimethylformamide (DMF, anhydrous)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-